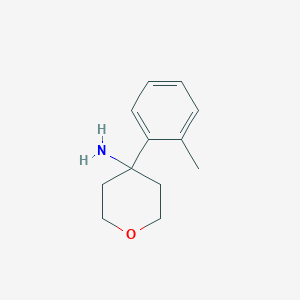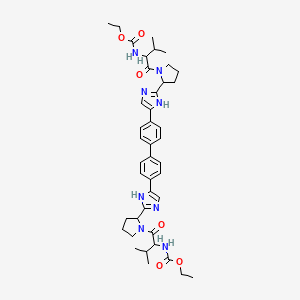
CID 167996491
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé avec l'identifiant “CID 167996491” est une entité chimique répertoriée dans la base de données PubChem
Préparation Methods
La synthèse du this compound implique des voies de synthèse spécifiques et des conditions de réaction. Bien que les voies de synthèse détaillées ne soient pas facilement disponibles, les méthodes de préparation impliquent généralement une série de réactions chimiques dans des conditions contrôlées pour garantir la pureté et le rendement du composé. Les méthodes de production industrielle peuvent inclure une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts.
Chemical Reactions Analysis
This compound subit différents types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions dépendent de la transformation souhaitée. Par exemple, les réactions d'oxydation peuvent impliquer l'utilisation d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, tandis que les réactions de réduction peuvent utiliser des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles pour remplacer des groupes fonctionnels spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Scientific Research Applications
This compound a une large gamme d'applications de recherche scientifique. En chimie, il peut être utilisé comme réactif ou intermédiaire dans la synthèse de molécules plus complexes. En biologie, il peut être étudié pour ses effets potentiels sur les systèmes biologiques, y compris ses interactions avec les protéines, les enzymes ou d'autres biomolécules. En médecine, this compound pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que sa capacité à moduler des voies ou des cibles biologiques spécifiques. Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux, médicaments ou autres produits chimiques.
Mechanism of Action
Le mécanisme d'action du this compound implique son interaction avec des cibles et des voies moléculaires spécifiques. Ce composé peut exercer ses effets en se liant à des protéines ou des enzymes particulières, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes impliquées dépendent du contexte biologique spécifique et de la nature des interactions du composé avec ces cibles.
Comparison with Similar Compounds
This compound peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure ceux ayant des structures chimiques ou des groupes fonctionnels similaires. La comparaison peut impliquer l'analyse des différences de propriétés chimiques, de réactivité et d'applications potentielles. Certains composés similaires peuvent inclure ceux répertoriés dans la base de données PubChem avec des caractéristiques structurelles ou des activités biologiques similaires.
Analyse Des Réactions Chimiques
CID 167996491 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 167996491 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, or other biomolecules. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets. In industry, this compound may be used in the development of new materials, pharmaceuticals, or other chemical products.
Mécanisme D'action
The mechanism of action of CID 167996491 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparaison Avec Des Composés Similaires
CID 167996491 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the differences in chemical properties, reactivity, and potential applications. Some similar compounds may include those listed in the PubChem database with similar structural features or biological activities.
Propriétés
Formule moléculaire |
C20H31I4Ir2-4 |
|---|---|
Poids moléculaire |
1163.5 g/mol |
InChI |
InChI=1S/C10H16.C10H15.4HI.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h6H,1-5H3;1-5H3;4*1H;;/p-4 |
Clé InChI |
NGBXLUIKAGEVOY-UHFFFAOYSA-J |
SMILES canonique |
CC1C(=C(C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[I-].[I-].[I-].[I-].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
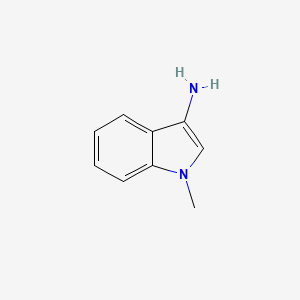
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)

![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

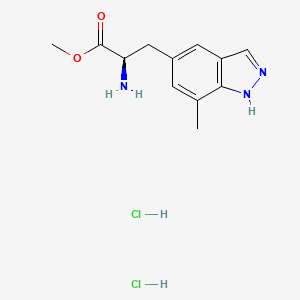
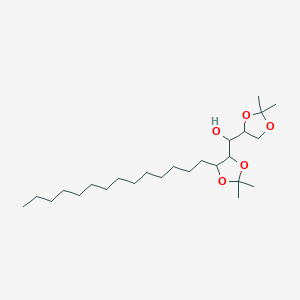
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
